molecular formula C10H8N4O3 B14665968 Benzamide, N-(2-imidazolyl)-4-nitro- CAS No. 36918-78-2

Benzamide, N-(2-imidazolyl)-4-nitro-

Cat. No.: B14665968
CAS No.: 36918-78-2
M. Wt: 232.20 g/mol
InChI Key: KFDZTHIWFNKNAO-UHFFFAOYSA-N
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Description

Benzamide, N-(2-imidazolyl)-4-nitro- is a compound that features a benzamide core substituted with a 2-imidazolyl group and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(2-imidazolyl)-4-nitro- typically involves the aroylation of N-substituted 2-methylimidazoles. This process can be carried out using aroyl chlorides in a solvent such as acetonitrile (MeCN) in the presence of a base like triethylamine (Et3N). The reaction proceeds with high yield and can be followed by hydrolysis to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-(2-imidazolyl)-4-nitro- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The imidazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the imidazolyl position.

Scientific Research Applications

Benzamide, N-(2-imidazolyl)-4-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-(2-imidazolyl)-4-nitro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, altering the redox state of the target enzyme and affecting its function. The imidazolyl group can also interact with various receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: Benzamide, N-(2-imidazolyl)-4-nitro- is unique due to the presence of both the imidazolyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

CAS No.

36918-78-2

Molecular Formula

C10H8N4O3

Molecular Weight

232.20 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C10H8N4O3/c15-9(13-10-11-5-6-12-10)7-1-3-8(4-2-7)14(16)17/h1-6H,(H2,11,12,13,15)

InChI Key

KFDZTHIWFNKNAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CN2)[N+](=O)[O-]

Origin of Product

United States

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